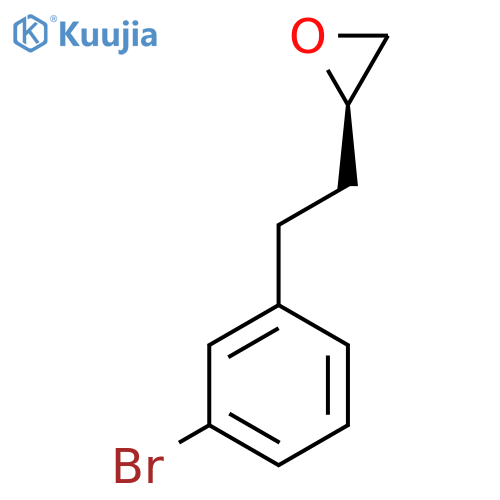

Cas no 2227890-91-5 ((2R)-2-2-(3-bromophenyl)ethyloxirane)

2227890-91-5 structure

商品名:(2R)-2-2-(3-bromophenyl)ethyloxirane

(2R)-2-2-(3-bromophenyl)ethyloxirane 化学的及び物理的性質

名前と識別子

-

- (2R)-2-2-(3-bromophenyl)ethyloxirane

- 2227890-91-5

- EN300-1919408

- (2R)-2-[2-(3-bromophenyl)ethyl]oxirane

-

- インチ: 1S/C10H11BrO/c11-9-3-1-2-8(6-9)4-5-10-7-12-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1

- InChIKey: WTSYSYVYZLPORX-SNVBAGLBSA-N

- ほほえんだ: BrC1=CC=CC(=C1)CC[C@@H]1CO1

計算された属性

- せいみつぶんしりょう: 225.99933g/mol

- どういたいしつりょう: 225.99933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

(2R)-2-2-(3-bromophenyl)ethyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1919408-0.05g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 0.05g |

$1308.0 | 2023-09-17 | ||

| Enamine | EN300-1919408-0.5g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 0.5g |

$1495.0 | 2023-09-17 | ||

| Enamine | EN300-1919408-1.0g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1919408-10g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 10g |

$6697.0 | 2023-09-17 | ||

| Enamine | EN300-1919408-5.0g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1919408-2.5g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 2.5g |

$3051.0 | 2023-09-17 | ||

| Enamine | EN300-1919408-0.1g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 0.1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1919408-10.0g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1919408-0.25g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 0.25g |

$1432.0 | 2023-09-17 | ||

| Enamine | EN300-1919408-1g |

(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |

2227890-91-5 | 1g |

$1557.0 | 2023-09-17 |

(2R)-2-2-(3-bromophenyl)ethyloxirane 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

2227890-91-5 ((2R)-2-2-(3-bromophenyl)ethyloxirane) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬